4-Bromobenzyl isocyanate

Description

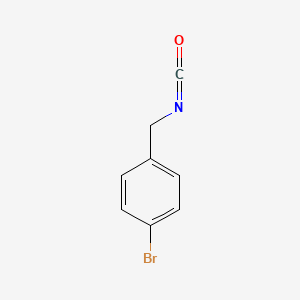

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWMDGLNJQNMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402570 | |

| Record name | 4-Bromobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-23-8 | |

| Record name | 4-Bromobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromobenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemistry and Application of 4-Bromobenzyl Isocyanate: A Technical Guide for Synthetic Chemists

Foreword: Beyond the Reagent Bottle

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, certain reagents distinguish themselves not by their complexity, but by the elegant and efficient reactivity they offer. 4-Bromobenzyl isocyanate is one such molecule. It is more than a simple building block; it is a versatile electrophilic partner, enabling the rapid construction of key structural motifs such as ureas and carbamates. This guide moves beyond a mere recitation of properties. It aims to provide researchers, scientists, and drug development professionals with a deeper understanding of why and how this reagent is effectively utilized, grounded in the principles of its synthesis, reactivity, and safe handling. We will explore the causality behind its synthetic utility, from the bench-scale preparation to its pivotal role in forming the backbones of advanced materials and biologically active compounds.

Core Physicochemical & Spectroscopic Profile

This compound, with the CAS Number 302912-23-8, is a bifunctional organic compound. It features a reactive isocyanate group (-NCO) attached to a benzyl scaffold, which is further substituted with a bromine atom at the para position. This bromine atom serves as a valuable synthetic handle for subsequent cross-coupling reactions, significantly enhancing the molecule's utility as a building block.

Physical and Chemical Properties

The key physical and safety properties of this compound are summarized below. Its high reactivity, particularly its moisture sensitivity, dictates stringent handling and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 302912-23-8 | [1][2] |

| Molecular Formula | C₈H₆BrNO | [1][2] |

| Molecular Weight | 212.04 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.514 g/mL at 25 °C | [1][2] |

| Boiling Point | 266 °C | [1][2] |

| Refractive Index (n20/D) | 1.571 | [1][2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Key Synonyms | 1-Bromo-4-(isocyanatomethyl)benzene | [1] |

| Moisture Sensitivity | Highly sensitive; reacts with water to form an unstable carbamic acid, which decomposes to 4-bromobenzylamine and CO₂. | [3] |

| Incompatibilities | Water, alcohols, amines, strong acids, strong bases, strong oxidizing agents. | [4] |

Spectroscopic Signature

A comprehensive understanding of a reagent's spectroscopic data is critical for reaction monitoring and product characterization.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the range of 2280-2240 cm⁻¹ .[5][6] Its high intensity is due to the large change in dipole moment during the vibration. The disappearance of this peak is the most reliable indicator of reaction completion when the isocyanate is consumed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is relatively simple and highly informative.

-

A singlet integrating to 2H is expected for the benzylic methylene protons (-CH₂-NCO). This signal would typically appear around δ 4.4-4.6 ppm , shifted downfield due to the influence of the adjacent electron-withdrawing isocyanate group and the aromatic ring.

-

The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the bromomethyl group (Hₐ) would appear at approximately δ 7.2-7.4 ppm , while the two protons ortho to the bromine atom (Hₑ) would be further downfield, around δ 7.4-7.6 ppm .

-

-

¹³C NMR: The carbon spectrum provides confirmation of the key functional groups.

-

The isocyanate carbon (-NC =O) is highly deshielded and appears as a characteristic peak around δ 125-135 ppm .

-

The benzylic carbon (-C H₂-NCO) would be observed in the range of δ 45-50 ppm .

-

The aromatic carbons would show four distinct signals: two for the protonated carbons (around δ 128-132 ppm ) and two for the quaternary carbons, including the carbon attached to the bromine (C-Br) around δ 121-123 ppm and the carbon attached to the methylene group (C-CH₂) around δ 136-138 ppm .

-

-

Synthesis of this compound

While direct phosgenation of 4-bromobenzylamine is an industrially viable route, it involves the use of highly toxic phosgene.[7][8] For laboratory-scale synthesis, a safer and more common approach is the Curtius rearrangement, which proceeds from a carboxylic acid via an acyl azide intermediate.[9][10] This method avoids phosgene and utilizes readily available reagents.

Recommended Synthetic Workflow: Curtius Rearrangement

The workflow begins with the commercially available 4-bromophenylacetic acid. This is converted to an intermediate acyl azide, which then undergoes thermal rearrangement to the isocyanate with the loss of nitrogen gas. Diphenylphosphoryl azide (DPPA) is a widely used reagent for this one-pot transformation as it allows for the in-situ formation of the acyl azide from the carboxylic acid.

Caption: Workflow for the synthesis of this compound via Curtius Rearrangement.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for the Curtius rearrangement using DPPA. The self-validating steps include monitoring gas evolution and using IR spectroscopy to confirm the formation of the isocyanate and consumption of the starting material.

-

Materials:

-

4-Bromophenylacetic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Setup: Under a nitrogen atmosphere, dissolve 4-bromophenylacetic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene in a round-bottom flask.

-

Acyl Azide Formation: Cool the solution to 0 °C in an ice bath. Add DPPA (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour. Causality: This step forms the mixed anhydride intermediate which is then displaced by the azide to form the acyl azide in situ.

-

Rearrangement: Slowly heat the reaction mixture to 90-100 °C. Vigorous evolution of nitrogen gas should be observed. Maintain this temperature until gas evolution ceases (typically 2-4 hours). Self-Validation: The cessation of N₂ evolution is a primary indicator that the rearrangement is complete.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by withdrawing a small aliquot and analyzing via IR spectroscopy. The disappearance of the carboxylic acid O-H stretch and the appearance of the strong isocyanate peak around 2270 cm⁻¹ confirms the conversion.

-

Workup & Purification: After cooling to room temperature, the solvent can be removed under reduced pressure. The crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation, though care must be taken to avoid polymerization at high temperatures.

-

The Core Reactivity: Nucleophilic Addition

The synthetic power of this compound stems from the high electrophilicity of the central carbon atom in the -N=C=O group. This carbon is susceptible to attack by a wide range of nucleophiles. The general mechanism involves nucleophilic attack on the carbonyl carbon, followed by proton transfer to the nitrogen atom.[11]

Formation of Ureas with Amines

The reaction with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is fundamental in the synthesis of many pharmaceuticals, including kinase inhibitors.[4][7]

Caption: Mechanism for the formation of a substituted urea.

Formation of Carbamates (Urethanes) with Alcohols

The reaction with alcohols produces carbamates (also known as urethanes). This reaction is often slower than the reaction with amines and may require a catalyst, such as a tertiary amine (e.g., DABCO) or an organotin compound, especially with less nucleophilic alcohols.[12][13]

Caption: Mechanism for the formation of a carbamate (urethane).

Field-Proven Applications

The utility of this compound spans from enhancing industrial materials to forming the core of life-saving medicines.

Materials Science: Electrolyte Additives

In the field of lithium-ion batteries, overcharging can lead to electrolyte decomposition, gas generation, and a decrease in battery safety and lifespan. This compound has been investigated as a polymerizable electrolyte additive.[1] Upon overcharge, the isocyanate group can electropolymerize on the cathode surface, forming an insulating layer that prevents further charging and enhances the safety of the battery. The bromo-benzyl group provides a stable scaffold for this functionality.

Drug Discovery: A Key Building Block for Kinase Inhibitors

The N,N'-diaryl urea moiety is a privileged scaffold in medicinal chemistry, most notably found in a class of multi-kinase inhibitors used in oncology.[14] Sorafenib, a drug used to treat kidney and liver cancer, features this core structure. This compound is an ideal reagent for synthesizing analogues of such drugs. It provides one of the aryl rings and the reactive isocyanate needed to form the urea linkage. The bromine atom can then be used in a subsequent Suzuki or other palladium-catalyzed cross-coupling reaction to introduce further molecular diversity.

Representative Synthesis of a Diaryl Urea Kinase Inhibitor Scaffold:

This protocol demonstrates how this compound can be used to construct the core of a Sorafenib-like molecule.

-

Urea Formation: this compound is reacted with an appropriate aromatic amine (e.g., 4-aminophenol) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically fast and proceeds at room temperature to yield the N-(4-bromobenzyl)-N'-(4-hydroxyphenyl)urea intermediate.

-

Cross-Coupling: The bromine atom on the intermediate is now available for a cross-coupling reaction. For instance, a Suzuki coupling with a pyridine boronic acid derivative, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), would install the second key heterocyclic fragment common to many kinase inhibitors.

Caption: Synthetic strategy for a kinase inhibitor scaffold using this compound.

Safety and Handling: A Trustworthy Approach

As a Senior Application Scientist, I must emphasize that scientific integrity begins with safety. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin. It is a skin and serious eye irritant and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1]

-

Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Due to its moisture sensitivity, it should be handled under an inert atmosphere (Nitrogen or Argon). Use dry solvents and glassware. Syringes and cannulation techniques are recommended for transfers.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted isocyanate can be quenched by slowly adding it to a stirred solution of a high-boiling alcohol (like isopropanol) in an inert solvent.

By understanding the fundamental chemical properties, synthetic routes, reactivity, and applications of this compound, researchers can confidently and safely leverage this versatile reagent to advance their projects in both materials science and drug discovery.

References

-

PubChem. (n.d.). 4-Bromophenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenyl isocyanate. In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. MJH Life Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Wikimedia Foundation. Retrieved from [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. Retrieved from [Link]

-

RCSB PDB. (n.d.). Sorafenib. RCSB Protein Data Bank. Retrieved from [Link]

-

ACS Publications. (2023). How To Get Isocyanate? American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Wikimedia Foundation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of phosgene-based isocyanates. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. U.S. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. U.S. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2017). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of sorafenib. Google Patents.

-

Rasayan Journal of Chemistry. (2020). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p-ANISYL)-TELLUROETHER. Rasayan Journal. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. U.S. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. U.S. National Library of Medicine. Retrieved from [Link]

-

ACS Publications. (2006). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. American Chemical Society. Retrieved from [Link]

Sources

- 1. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 3. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 4. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]

- 12. web.pdx.edu [web.pdx.edu]

- 13. epfl.ch [epfl.ch]

- 14. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromobenzyl isocyanate (CAS No. 302912-23-8), a versatile bifunctional organic building block. We will delve into its chemical and physical properties, synthesis and purification, core reactivity, applications, and essential safety protocols, offering field-proven insights for its effective use in research and development.

Core Properties and Structure

This compound is a valuable reagent in organic synthesis, characterized by the presence of two key functional groups: a bromine atom on the phenyl ring and a highly reactive isocyanate group attached to a methylene bridge.[1] This dual functionality allows for sequential or orthogonal chemical modifications, making it a strategic component in the construction of complex molecules.

The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds. Simultaneously, the isocyanate group is a potent electrophile, readily reacting with nucleophiles to form stable linkages such as ureas and carbamates (urethanes), which are prevalent in many biologically active compounds.[2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 302912-23-8 | [1] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| Synonym | 1-Bromo-4-(isocyanatomethyl)benzene | [1] |

| Density | 1.514 g/mL at 25 °C | [1] |

| Boiling Point | 266 °C | [1] |

| Refractive Index | n20/D 1.571 | [1] |

| Storage Temperature | 2-8°C | [3] |

Chemical Structure

The structure of this compound features a p-substituted benzene ring, providing rigidity and specific stereochemical orientation to the molecule.

Caption: Core nucleophilic reactions of this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a strategic tool for chemists in various fields.

-

Drug Discovery and Medicinal Chemistry: Isocyanates are crucial building blocks for creating complex molecules with therapeutic potential. 4[2]-Bromobenzyl isocyanate can be used to introduce the 4-bromobenzyl moiety into a molecule while simultaneously forming a stable urea or carbamate linker. The bromine atom can then be used in a subsequent step for further diversification via cross-coupling, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Materials Science: A specific application for this compound has been demonstrated in materials science, where it serves as a polymerizable electrolyte additive. Its function is to prevent overcharging in lithium-ion batteries, highlighting its utility beyond traditional organic synthesis.

[3]---

Safety, Handling, and Storage

Isocyanates as a class are potent respiratory and skin sensitizers and require strict handling protocols. 4[4]-Bromobenzyl isocyanate is classified as acutely toxic and an irritant.

Hazard Summary

| Hazard Class | Statement | GHS Code |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302+H312+H332 |

| Skin/Eye Irritation | Causes serious eye irritation. | H319 |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 |

| Sensitization | May cause an allergic skin reaction. | H317 |

Source: Sigma-Aldrich Safety Data. [3]

Handling and PPE Protocol

A self-validating system for handling this compound involves engineering controls and appropriate PPE to eliminate exposure routes.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.

-

Eye Protection: Chemical safety goggles and a full-face shield are required.

-

Respiratory Protection: An approved respirator with a filter suitable for organic vapors (e.g., type ABEK) must be used, especially when handling the material outside of a fume hood or in case of a spill. [3] * Lab Coat: A chemically resistant lab coat should be worn.

-

-

Handling: Avoid creating aerosols. Handle as a moisture-sensitive compound; use dry glassware and inert atmosphere (e.g., nitrogen or argon) for reactions.

-

Disposal: Dispose of waste in a dedicated, sealed container according to institutional and local regulations.

Storage Conditions

To ensure the integrity of the reagent, store this compound under the following conditions:

-

Temperature: 2-8°C in a refrigerator. *[3] Atmosphere: Keep the container tightly sealed under a dry, inert atmosphere (e.g., nitrogen).

-

Incompatibilities: Store away from water, acids, bases, alcohols, and strong oxidizing agents.

Spectroscopic Characterization

[5]| Technique | Expected Characteristic Signals | | :--- | :--- | | FT-IR | ~2250-2275 cm⁻¹ (strong, sharp): Asymmetric C=N=O stretch, characteristic of the isocyanate group. ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~1600, 1490 cm⁻¹: Aromatic C=C stretching. | | ¹H NMR | ~7.2-7.6 ppm (multiplet, 4H): Aromatic protons showing an AA'BB' pattern typical of p-disubstituted benzene. ~4.5 ppm (singlet, 2H): Methylene protons (-CH₂-) adjacent to the isocyanate group. | | ¹³C NMR | ~135-140 ppm: Quaternary aromatic carbon attached to the CH₂ group. ~132 ppm: Aromatic carbons ortho to the bromine. ~129 ppm: Aromatic carbons meta to the bromine. ~125 ppm (variable): Carbon of the isocyanate group (-NCO). ~122 ppm: Quaternary aromatic carbon attached to the bromine. ~45 ppm: Methylene carbon (-CH₂-). | | Mass Spec (EI) | Molecular Ion (M⁺): Peaks at m/z 211 and 213 in an approximate 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key Fragment: Peak at m/z 170/172 corresponding to the loss of the NCO group (loss of 41 Da). |

References

-

Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

-

Georganics. (n.d.). Benzyl isocyanate – general description and application. Retrieved from [Link]

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

- Google Patents. (1958). US2847440A - Process for the preparation of isocyanates.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl isocyanate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2016). US9272988B2 - Method for producing diisocyanates by phosgenating diamine suspensions.

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

ACS Publications. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Benzyl isocyanate. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. Retrieved from [Link]

-

Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl isocyanate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Retrieved from [Link]

-

Quora. (2021). Why is that the N=C bond breaks in the first step, rather than the C=O bond in an isocyanate reaction?. Retrieved from [Link]

-

Georganics. (n.d.). 4-Bromophenyl isocyanate - High purity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Retrieved from [Link]

-

Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

Sources

- 1. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 3. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 4. Benzyl isocyanate – general description and application [georganics.sk]

- 5. Benzyl isocyanate | C8H7NO | CID 76639 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromobenzyl Isocyanate

Abstract: This technical guide provides a comprehensive overview of the synthetic routes to 4-bromobenzyl isocyanate, a key building block in the development of novel pharmaceuticals and functional materials. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the primary synthetic strategies, including phosgenation, the Curtius rearrangement, and the Hofmann rearrangement. Each method is discussed in the context of its underlying mechanism, practical execution, and the causal factors influencing experimental choices. This guide emphasizes field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility. Detailed experimental procedures, safety considerations, and characterization data are provided to support the practical application of the described methodologies.

Introduction: The Significance of this compound

This compound is a versatile bifunctional organic molecule featuring a reactive isocyanate group and a brominated aromatic ring. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules. The isocyanate group serves as a powerful electrophile, readily reacting with nucleophiles such as alcohols, amines, and thiols to form stable carbamate, urea, and thiocarbamate linkages, respectively. These linkages are central to the structure of many biologically active compounds and polymer systems.

The presence of the bromine atom on the benzyl ring offers a strategic handle for further synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of diverse molecular fragments, enabling the construction of extensive compound libraries for drug discovery and the development of advanced materials with tailored properties. Consequently, a reliable and scalable synthesis of this compound is of paramount importance to the chemical and pharmaceutical industries.

Strategic Overview of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the availability of starting materials, scalability, safety considerations, and desired purity of the final product. The three principal strategies are:

-

Phosgenation of 4-Bromobenzylamine: This is the most direct and industrially favored approach, involving the reaction of the primary amine with phosgene or a phosgene equivalent.

-

The Curtius Rearrangement: This classic name reaction provides a phosgene-free route, proceeding through the thermal or photochemical rearrangement of a 4-bromobenzyl-containing acyl azide.

-

The Hofmann Rearrangement: Another phosgene-free alternative, this method involves the oxidative rearrangement of a 4-bromobenzyl-containing primary amide.

The following sections will delve into the mechanistic details and practical considerations of each of these synthetic pathways.

Figure 1: Overview of the primary synthetic pathways to this compound.

Phosgenation of 4-Bromobenzylamine: The Direct Approach

The reaction of primary amines with phosgene (COCl₂) or its safer solid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), is the most common and efficient method for the synthesis of isocyanates.[1][2] The high reactivity of these reagents and the generally high yields make this the preferred industrial route.

Mechanistic Rationale and Experimental Considerations

The reaction proceeds through a stepwise mechanism. The primary amine initially acts as a nucleophile, attacking the carbonyl carbon of phosgene (or its in situ generated equivalent from triphosgene) to form a carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride, typically facilitated by a non-nucleophilic base, yields the final isocyanate product.

Figure 2: Simplified mechanism of isocyanate formation via phosgenation.

Causality in Experimental Design:

-

Choice of Phosgene Equivalent: Triphosgene is favored in a laboratory setting over the highly toxic and gaseous phosgene.[3] It is a stable, crystalline solid that can be handled with greater ease, though it still requires stringent safety precautions as it can decompose to phosgene.

-

Solvent Selection: Anhydrous, non-protic solvents such as dichloromethane (DCM) or toluene are essential to prevent the hydrolysis of the phosgene equivalent and the isocyanate product.

-

Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

-

Temperature Control: The initial reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction between the amine and the phosgene equivalent. The reaction is then allowed to warm to room temperature to ensure complete conversion.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 4-Bromobenzylamine (Starting Material)

A reliable supply of high-purity 4-bromobenzylamine is crucial. While commercially available, it can be synthesized from 4-bromobenzyl bromide.

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Dissolve 4-bromobenzyl bromide in an appropriate solvent. | 4-bromobenzyl bromide, Ethanol | Solubilization of the starting material. |

| 2 | Add a source of ammonia. | Aqueous ammonium hydroxide | Nucleophilic substitution of the bromide with ammonia. |

| 3 | Heat the reaction mixture in a sealed vessel. | 130 °C, 12 hours, Autoclave | To drive the reaction to completion. |

| 4 | Cool the reaction mixture and perform a work-up. | Cool to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. | Isolation of the crude product. |

| 5 | Purify the product. | Column chromatography or distillation under reduced pressure. | To obtain pure 4-bromobenzylamine. |

Protocol 3.2.2: Synthesis of this compound via Phosgenation

This protocol is adapted from general procedures for the synthesis of isocyanates from primary amines using triphosgene.[3][5]

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Dissolve triphosgene in anhydrous dichloromethane under an inert atmosphere (e.g., argon). | Triphosgene (0.37 eq.), Anhydrous DCM | Preparation of the phosgenating agent. |

| 2 | Cool the solution to 0 °C. | Ice bath | To control the initial exothermic reaction. |

| 3 | Slowly add a solution of 4-bromobenzylamine and triethylamine in anhydrous dichloromethane. | 4-Bromobenzylamine (1.0 eq.), Triethylamine (2.1 eq.), Anhydrous DCM | Gradual addition of the amine and base to the phosgenating agent. |

| 4 | Allow the reaction to warm to room temperature and stir for several hours. | Room temperature, 2-4 hours | To ensure complete conversion to the isocyanate. |

| 5 | Filter the reaction mixture. | Buchner funnel | To remove the triethylamine hydrochloride salt. |

| 6 | Concentrate the filtrate under reduced pressure. | Rotary evaporator | To remove the solvent. |

| 7 | Purify the crude product. | Vacuum distillation | To obtain pure this compound. |

The Curtius Rearrangement: A Phosgene-Free Alternative

The Curtius rearrangement is a powerful method for converting carboxylic acids into isocyanates, thereby providing a phosgene-free route to this compound.[6][7] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide.[8]

Mechanistic Insights

The key step in the Curtius rearrangement is the concerted migration of the alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous loss of nitrogen gas. This rearrangement occurs with retention of configuration at the migrating center. The resulting isocyanate can be isolated or trapped in situ with a nucleophile.[6]

Figure 3: The Curtius rearrangement pathway to this compound.

Practical Implementation

The primary challenge in this route is the synthesis and handling of the acyl azide intermediate, which can be explosive. The starting material for this sequence is 4-bromophenylacetic acid.

Protocol 4.2.1: Synthesis of 4-Bromophenylacetic Acid

This precursor can be prepared from 4-bromobenzyl bromide.[9]

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | React 4-bromobenzyl bromide with sodium cyanide. | 4-bromobenzyl bromide, Sodium cyanide, Ethanol/Water | To form 4-bromophenylacetonitrile via nucleophilic substitution. |

| 2 | Hydrolyze the resulting nitrile. | Sodium hydroxide, Water, Heat | To convert the nitrile to the corresponding carboxylic acid. |

| 3 | Acidify the reaction mixture. | Hydrochloric acid | To protonate the carboxylate and precipitate the product. |

| 4 | Isolate and purify the product. | Filtration, Recrystallization | To obtain pure 4-bromophenylacetic acid. |

Protocol 4.2.2: Curtius Rearrangement to this compound

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Convert 4-bromophenylacetic acid to the corresponding acyl chloride. | 4-bromophenylacetic acid, Thionyl chloride or Oxalyl chloride | To activate the carboxylic acid for azidation. |

| 2 | React the acyl chloride with sodium azide in a suitable solvent. | Acyl chloride, Sodium azide, Acetone or THF | To form the acyl azide intermediate. Caution: Acyl azides can be explosive. |

| 3 | Heat the solution of the acyl azide in an inert, high-boiling solvent. | Toluene or Diphenyl ether, Heat | To induce the rearrangement to the isocyanate with the loss of nitrogen gas. |

| 4 | Purify the product. | Vacuum distillation | To isolate the this compound. |

The Hofmann Rearrangement: An Amide-Based Approach

The Hofmann rearrangement offers another phosgene-free pathway to isocyanates, starting from a primary amide. The reaction involves the treatment of the amide with bromine in a basic solution.[8]

Mechanistic Overview

The reaction proceeds through a multi-step mechanism involving the formation of an N-bromoamide, which is then deprotonated to form an anion. This anion undergoes rearrangement with the expulsion of the bromide ion to form the isocyanate intermediate. In aqueous basic conditions, the isocyanate is often hydrolyzed to the corresponding primary amine with one less carbon atom. However, under anhydrous conditions, the isocyanate can be isolated.

Figure 4: The Hofmann rearrangement pathway to this compound.

Synthetic Considerations

The starting material for this route is 4-bromophenylacetamide, which can be prepared from 4-bromophenylacetic acid.

Protocol 5.2.1: Hofmann Rearrangement to this compound

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Prepare 4-bromophenylacetamide from 4-bromophenylacetic acid. | Standard amidation procedures (e.g., via the acyl chloride with ammonia). | Synthesis of the starting amide. |

| 2 | Treat the amide with bromine and a strong base in a non-aqueous solvent. | 4-bromophenylacetamide, Bromine, Sodium methoxide in methanol | Formation of the N-bromoamide and subsequent rearrangement to the isocyanate. |

| 3 | Isolate the isocyanate from the reaction mixture. | Extraction and vacuum distillation | Purification of the final product. |

Comparison of Synthetic Routes

| Method | Advantages | Disadvantages | Ideal Application |

| Phosgenation | High yields, readily available starting materials, scalable.[1] | Use of highly toxic and corrosive reagents (phosgene or its equivalents).[1] | Large-scale industrial production. |

| Curtius Rearrangement | Phosgene-free, mild reaction conditions for the rearrangement step.[6] | Use of potentially explosive azide intermediates, multi-step synthesis of the acyl azide. | Laboratory-scale synthesis where phosgene use is restricted. |

| Hofmann Rearrangement | Phosgene-free, readily available starting materials. | Can have variable yields, potential for side reactions, often leads to the amine in aqueous conditions. | Situations where the corresponding amide is readily accessible and a one-carbon degradation is acceptable if the amine is the desired product. |

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 266 °C (lit.) |

| Density | 1.514 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.571 (lit.) |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic methylene protons. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.6 ppm. The benzylic protons (CH₂) should appear as a singlet around δ 4.5-4.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the isocyanate carbon. The isocyanate carbon is typically found in the range of δ 120-130 ppm.

-

FTIR: The most characteristic feature in the infrared spectrum is the strong, sharp absorption band of the isocyanate group (-N=C=O) which appears around 2250-2275 cm⁻¹.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Toxicity: Isocyanates are known respiratory and skin sensitizers.[1] Inhalation can cause severe respiratory irritation and may lead to asthma-like symptoms. Skin contact can cause irritation and allergic reactions.

-

Reactivity: It is moisture-sensitive and will react with water to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide. This can lead to pressure buildup in sealed containers.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. For operations with a higher risk of exposure, a respirator may be necessary.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the phosgenation of 4-bromobenzylamine being the most direct and scalable method. The Curtius and Hofmann rearrangements offer viable phosgene-free alternatives, which may be preferable for certain laboratory applications despite their own inherent challenges. The choice of synthetic strategy should be guided by a careful consideration of the scale of the reaction, available resources, and safety infrastructure. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely synthesize this important chemical intermediate.

References

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

ACS Omega. (n.d.). How To Get Isocyanate? ACS Publications. Retrieved from [Link]

-

Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006–2027. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Retrieved from [Link]

-

ACS Publications. (n.d.). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. Retrieved from [Link]

-

PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of isocyanates and of isocyanate derivatives.

-

Supporting Information for Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). Retrieved from [Link]

-

RSC Publishing. (2023). Challenges and recent advances in bio-based isocyanate production. Retrieved from [Link]

- Google Patents. (n.d.). The chemical synthesis method of aryl isocyanate.

-

ACS Publications. (n.d.). A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. Synthesis of an Isocyanate Containing an Activated Disulfide. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Challenges and recent advances in bio-based isocyanate production. Retrieved from [Link]

-

Reddit. (n.d.). Workup for isocyante synthesis from triphoagene? Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.

-

ResearchGate. (n.d.). Synthesis of isocyanates by rearrangement: A. Curtius, B. Hoffman, C.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenyl isocyanate. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). Purification of organic isocyanates.

-

Shaalaa.com. (2017). Write a Short Note on Hoffmann Bromamide Degradation. Retrieved from [Link]

-

BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. Retrieved from [Link]

-

Justia Patents. (n.d.). Method for the purification of isocyanates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates. Retrieved from [Link]

-

KIET. (n.d.). Chemistry And Technology Of Isocyanates. Retrieved from [Link]

-

YouTube. (2025). Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]

-

Pediaa.Com. (2020). Difference Between Hofmann and Curtius Rearrangement. Retrieved from [Link]

-

YouTube. (2024). Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry | Khan Academy. Retrieved from [Link]

-

PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates.

-

Organic & Biomolecular Chemistry. (n.d.). Innovations in isocyanate synthesis for a sustainable future. Retrieved from [Link]

-

Filo. (n.d.). Solution For , Amines, Hofmann Bromamide Degradation reaction... Retrieved from [Link]

Sources

- 1. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

Introduction: The Versatile Role of 4-Bromobenzyl Isocyanate in Modern Synthesis

Sources

- 1. aquila.usm.edu [aquila.usm.edu]

- 2. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. reddit.com [reddit.com]

- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. quora.com [quora.com]

4-Bromobenzyl isocyanate IUPAC name and synonyms

An In-depth Technical Guide to 4-Bromobenzyl Isocyanate for Advanced Research Applications

Introduction

This compound is a versatile bifunctional reagent that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its unique structure, featuring a reactive isocyanate group and a synthetically adaptable brominated aromatic ring, makes it a valuable building block for creating complex molecular architectures. This guide provides an in-depth analysis of this compound, from its fundamental chemical properties to its practical applications, with a focus on the underlying principles that guide its use in a research setting. The protocols and insights presented herein are designed to be self-validating, empowering researchers to confidently incorporate this reagent into their synthetic workflows.

Chemical Identity and Nomenclature

Correctly identifying a chemical reagent is the foundational step for reproducible science. This compound is known by several names, and understanding its formal nomenclature is crucial for accurate literature searching and regulatory compliance.

-

IUPAC Name : The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 1-bromo-4-(isocyanatomethyl)benzene [1]. This name precisely describes the molecular structure: a benzene ring substituted with a bromo group at position 1 and an isocyanatomethyl group at position 4.

-

Common Name : In laboratory and commercial contexts, it is most frequently referred to as This compound [2].

-

Synonyms : Other identifiers include 1-Bromo-4-(isocyanatomethyl)benzene and 4-bromobenzylisocyanate[2].

-

CAS Number : The Chemical Abstracts Service registry number is 302912-23-8 , a unique identifier that is essential for unambiguous database searches and procurement[2].

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for designing experiments, ensuring safety, and achieving desired outcomes. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [2] |

| Appearance | Colorless liquid (typical) | Assumed from properties |

| Boiling Point | 266 °C (lit.) | |

| Density | 1.514 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.571 (lit.) |

These properties indicate a relatively non-volatile liquid at room temperature, which simplifies handling compared to more volatile isocyanates. Its high boiling point suggests that purification by distillation should be performed under vacuum to prevent thermal decomposition.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate group (-N=C=O). The central carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Nucleophilic Addition Reactions

The primary mode of reaction for isocyanates is nucleophilic addition. Common nucleophiles include alcohols, amines, and water, leading to the formation of carbamates (urethanes), ureas, and unstable carbamic acids, respectively. The general mechanism involves the attack of the nucleophile on the isocyanate carbon, followed by proton transfer to the nitrogen atom[3].

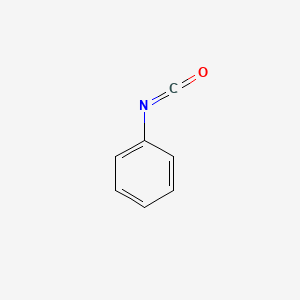

Caption: General reaction of this compound with a primary amine.

-

Reaction with Amines to Form Ureas : This is typically a rapid and exothermic reaction that proceeds readily at room temperature without a catalyst. The resulting urea linkage is exceptionally stable, a feature leveraged in the synthesis of polymers and biologically active molecules.

-

Reaction with Alcohols to Form Carbamates (Urethanes) : This reaction is generally slower than the reaction with amines and often requires heating or catalysis[4]. Lewis acids and bases, such as dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO), are common catalysts that accelerate urethane formation[5]. The choice of catalyst can be critical; for instance, tin catalysts are highly effective but may not be suitable for biomedical applications due to toxicity concerns.

Key Applications in Research and Development

Materials Science: Electrolyte Additives in Lithium-Ion Batteries

A notable application of this compound is as a polymerizable electrolyte additive to provide overcharge protection in lithium-ion batteries. During an overcharge event, the reagent can electropolymerize on the cathode surface. This polymer layer acts as an insulating barrier, preventing further current flow and mitigating the risks of thermal runaway and cell degradation. The benzyl group provides a flexible spacer, while the bromo-substituent can be used for further functionalization or to tune the electrochemical properties of the resulting polymer film.

Drug Development and Medicinal Chemistry

In drug discovery, the isocyanate moiety serves as a reactive handle for covalently modifying proteins or for linking different molecular fragments. The reaction of this compound with amine or hydroxyl groups on amino acid side chains (e.g., lysine, serine, tyrosine) can be used to form stable bioconjugates[6]. The bromobenzyl portion of the molecule can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce additional complexity, a strategy often employed in the synthesis of chemical probes and potential therapeutic agents.

Experimental Protocol: Synthesis of a Disubstituted Urea

This section provides a detailed, self-validating protocol for the reaction of this compound with a primary amine to form a disubstituted urea. This procedure is representative of the most common class of reactions for this reagent.

Objective: To synthesize N-(4-bromobenzyl)-N'-(phenyl)urea.

Causality: The selection of a primary aromatic amine (aniline) demonstrates a standard, high-yielding reaction. Dichloromethane (DCM) is chosen as the solvent due to its inertness towards the reactants and its ability to dissolve both starting materials and the product, facilitating a homogeneous reaction. The reaction is run at room temperature as the formation of urea from an isocyanate and an amine is typically rapid and does not require heating.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

Step-by-Step Methodology:

-

Preparation: To a 100 mL round-bottom flask dried in an oven and cooled under a stream of nitrogen, add aniline (1.0 equivalent).

-

Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent) to the flask and stir until the aniline is fully dissolved.

-

Reactant Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution at room temperature over 5-10 minutes.

-

Scientist's Note: A slow, dropwise addition is crucial to control the exotherm of the reaction, especially on a larger scale.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Typically, the reaction is complete within 1-2 hours.

-

Work-up and Isolation: Upon completion, the product often precipitates from the DCM. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume in vacuo until precipitation occurs.

-

Purification: Wash the filtered solid with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials. The product is typically obtained in high purity without the need for column chromatography.

-

Characterization: Dry the white solid product under high vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of a disubstituted urea.

Safety and Handling

Isocyanates are potent respiratory sensitizers and irritants. Proper handling is essential to ensure laboratory safety.

-

Hazard Classifications : this compound is classified as an acute toxicant (dermal, inhalation, and oral routes) and can cause skin and eye irritation, as well as skin and respiratory sensitization.

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling : All manipulations should be conducted in a well-ventilated chemical fume hood. Isocyanates are moisture-sensitive; exposure to water or atmospheric moisture will lead to the formation of insoluble polyureas and the release of CO₂ gas. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and refrigerated (2-8°C).

-

Personal Protective Equipment (PPE) : Always wear nitrile gloves (or other appropriate chemical-resistant gloves), a lab coat, and chemical safety goggles. For operations with a higher risk of aerosol generation, a face shield and a respirator with a suitable cartridge may be necessary.

References

-

PubChemLite. (n.d.). This compound (C8H6BrNO). Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). 4-Bromophenyl isocyanate. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.

-

PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenyl isocyanate. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. PMC. Retrieved January 26, 2026, from [Link]

-

EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. Retrieved January 26, 2026, from [Link]

-

Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved January 26, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C8H6BrNO) [pubchemlite.lcsb.uni.lu]

- 2. 4-溴苄基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 5. wernerblank.com [wernerblank.com]

- 6. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

4-Bromobenzyl Isocyanate: A Versatile Building Block for Advanced Organic Synthesis

Introduction: The Strategic Importance of 4-Bromobenzyl Isocyanate

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable reagent, prized for its dual reactivity that enables both the facile formation of key functional groups and the introduction of a handle for further molecular elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a cornerstone in their synthetic endeavors. We will delve into its fundamental chemical properties, provide detailed, field-proven protocols for its application in the synthesis of ureas and carbamates, and explore its utility in the construction of biologically active molecules, supported by authoritative references.

Chemical Profile and Physical Properties

This compound, with the linear formula BrC₆H₄CH₂NCO, is an organic building block that features a reactive isocyanate group attached to a benzyl scaffold, which is further substituted with a bromine atom at the para position[1]. This unique combination of functional groups underpins its synthetic versatility.

| Property | Value | Reference |

| CAS Number | 302912-23-8 | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| Density | 1.514 g/mL at 25 °C | [1] |

| Boiling Point | 266 °C | [1] |

| Refractive Index | n20/D 1.571 | [1] |

| Storage Temperature | 2-8°C | [1] |

The isocyanate group is a highly electrophilic moiety, readily undergoing nucleophilic attack at the central carbon atom. The benzyl spacer provides a degree of conformational flexibility, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the diversification of the molecular scaffold.

Core Applications: Synthesis of Ureas and Carbamates

The primary application of this compound lies in its reaction with nucleophiles to form stable urea and carbamate linkages, which are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds[2][3].

The Nucleophilic Addition Mechanism

The fundamental reaction mechanism involves the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of a urea or carbamate, respectively.

Caption: General mechanism for urea formation.

Experimental Protocol 1: Synthesis of N-(4-Bromobenzyl)-N'-aryl/alkyl Ureas

This protocol provides a general procedure for the synthesis of substituted ureas from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine of choice (primary or secondary)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere of nitrogen or argon.

-

To this stirred solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

-

Upon completion, the urea product often precipitates from the reaction mixture. If so, the solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or silica gel column chromatography.

Caption: Workflow for the synthesis of ureas.

Experimental Protocol 2: Synthesis of 4-Bromobenzyl Carbamates

This protocol outlines a general procedure for the synthesis of carbamates from this compound and an alcohol.

Materials:

-

This compound

-

Alcohol of choice (primary or secondary)

-

Anhydrous toluene or THF

-

Dibutyltin dilaurate (DBTDL) or other suitable catalyst

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Reflux condenser (if heating is required)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the alcohol (1.0 equivalent) in anhydrous toluene or THF under an inert atmosphere.

-

Add a catalytic amount of DBTDL (e.g., 0.1-1 mol%) to the solution.

-

Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture at room temperature.

-

The reaction may be sluggish at room temperature, particularly with secondary or sterically hindered alcohols. If necessary, gently heat the reaction mixture to 50-80 °C and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude carbamate product can then be purified by silica gel column chromatography or recrystallization.

Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

The bi-aryl urea motif is a prominent feature in many kinase inhibitors, including the FDA-approved drugs Sorafenib and Regorafenib, which are used in cancer therapy[2][3][4]. This compound serves as an excellent starting material for the synthesis of analogues of these important drugs. The urea linkage is crucial for binding to the kinase active site, while the 4-bromophenyl moiety provides a vector for diversification through palladium-catalyzed cross-coupling reactions.

Case Study: Synthesis of a Sorafenib Analogue Intermediate

The synthesis of Sorafenib and its analogues often involves the coupling of an aniline derivative with an appropriate isocyanate[3][4]. By using this compound, a library of potential kinase inhibitors can be generated by varying the aniline component and subsequently modifying the bromo-substituent.

Caption: Strategy for kinase inhibitor synthesis.

Further Transformations: The Versatility of the Bromine Handle

The presence of the bromine atom on the aromatic ring of the products derived from this compound opens up a vast chemical space for further synthetic modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for introducing a wide range of substituents at this position, allowing for the fine-tuning of the pharmacological properties of the target molecules[5].

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: Isocyanates are potent respiratory and skin sensitizers and can cause severe irritation upon contact. All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).

-

Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decompose to amines and carbon dioxide. This can lead to pressure buildup in sealed containers. Store this compound in a tightly sealed container under a dry, inert atmosphere and in a cool, dry place[1].

-

Spills and Waste Disposal: Small spills can be neutralized by covering with an absorbent material and treating with a decontaminating solution (e.g., a mixture of water, ammonia, and isopropanol). All waste containing isocyanates should be treated with a neutralizing solution before disposal according to institutional guidelines.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, offering a reliable method for the introduction of urea and carbamate functionalities. Its dual reactivity, combining the electrophilicity of the isocyanate group with the potential for further elaboration via the bromo-substituent, makes it a powerful tool for the synthesis of complex molecules, particularly in the realm of drug discovery. The protocols and insights provided in this application note are intended to empower researchers to effectively and safely utilize this reagent in their synthetic campaigns, accelerating the development of novel chemical entities with potential therapeutic applications.

References

-

Choi, J., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 634-638. [Link]

-

Safe Work Australia. (2015). Guide for handling Isocyanates. [Link]

-

Ruiz, J. C., et al. (2016). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules, 21(11), 1479. [Link]

- Google Patents. (2014). Process for the preparation of regorafenib and its crystalline forms.

-

D'Alpaos, M., et al. (2017). Urea vs. carbamate groups: a comparative study in a chiral C2 symmetric organogelator. Soft Matter, 13(3), 500-509. [Link]

-

Kikelj, D., et al. (2011). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 16(8), 7045-7063. [Link]

-

Quora. (2021). Why is that the N=C bond breaks in the first step, rather than the C=O bond in an isocyanate reaction?. [Link]

-

Ruiz, J. F., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11980-12054. [Link]

-

Pathak, R. B., & Kumar, A. (2016). A practical and efficient method for synthesis of sorafenib and regorafenib. Synthetic Communications, 46(10), 863-870. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Utilizing 4-Bromobenzyl Isocyanate for Enhanced Peptide Labeling in Mass Spectrometry

Introduction: The Imperative for Robust Peptide Labeling in Modern Proteomics

Mass spectrometry (MS)-based proteomics is a cornerstone of modern biological research and drug development, enabling the large-scale identification and quantification of proteins in complex biological samples.[1] A critical aspect of many quantitative proteomic workflows is the chemical labeling of peptides, which facilitates accurate relative and absolute quantification.[2] Isotopic and isobaric labeling strategies, in particular, have revolutionized our ability to compare protein expression levels across multiple samples with high precision and throughput.[3]

The choice of labeling reagent is paramount and is dictated by several factors, including reaction efficiency, specificity, the mass shift induced, and the fragmentation characteristics of the labeled peptide. An ideal reagent should react quantitatively and specifically with target functional groups under mild conditions, introduce a unique mass signature for unambiguous identification, and ideally, enhance ionization and produce predictable fragmentation patterns to aid in peptide sequencing and quantification.

This application note introduces 4-Bromobenzyl isocyanate as a versatile and effective labeling reagent for primary amines (N-terminus and lysine side chains) in peptides for mass spectrometric analysis. The bromobenzyl moiety offers several advantages, including a significant and unique mass shift due to the presence of the bromine atom, which exists as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio. This isotopic signature provides a readily identifiable pattern in the mass spectrum, aiding in the confident identification of labeled peptides. Furthermore, the hydrophobicity of the tag can improve reversed-phase chromatographic separation.

Herein, we provide a detailed protocol for the use of this compound in peptide labeling, discuss the underlying chemistry, and explore its applications in quantitative proteomics.

Chemical Principle: The Reaction of this compound with Peptides

The labeling chemistry is based on the nucleophilic addition of a primary amine to the highly electrophilic isocyanate group. Under neutral to slightly basic conditions, the non-protonated primary amine of the peptide's N-terminus and the ε-amino group of lysine residues attack the carbonyl carbon of the isocyanate, forming a stable urea linkage.[4]

The reaction is typically rapid and proceeds to completion under mild conditions, minimizing the risk of sample degradation or unwanted side reactions. The primary sites of labeling are the N-terminal α-amino group and the ε-amino group of lysine residues. While other nucleophilic side chains (e.g., tyrosine, serine, cysteine) could potentially react, the reactivity of primary amines with isocyanates is significantly higher, especially at neutral pH.

Caption: Chemical reaction of this compound with a peptide.

Quantitative Data at a Glance

| Parameter | Value | Reference/Note |

| Reagent Name | This compound | |

| Chemical Formula | C₈H₆BrNO | [5] |

| Molecular Weight (Average) | 212.04 Da | [5] |

| Monoisotopic Mass Shift | ~210.9633 Da | Calculated |

| Target Functional Group | Primary amines (N-terminus, Lysine ε-NH₂) | [4] |

| Resulting Linkage | Urea | |

| Isotopic Signature | 79Br (~50.7%) and 81Br (~49.3%) |

Experimental Protocol: Labeling Peptides with this compound

This protocol is designed for the labeling of purified peptide samples obtained from proteolytic digestion of proteins.

Materials and Reagents

-

Lyophilized peptide sample

-

This compound (98% purity or higher)

-

Acetonitrile (ACN), LC-MS grade

-

Dimethylformamide (DMF), anhydrous

-

Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5

-

Hydroxylamine hydrochloride, 5% (w/v) in water (for quenching)

-

Formic acid (FA), LC-MS grade

-

Trifluoroacetic acid (TFA)

-

C18 solid-phase extraction (SPE) cartridges

-

Ultrapure water

Step-by-Step Methodology

-

Peptide Sample Preparation:

-

Resuspend the lyophilized peptide sample in 100 µL of 100 mM TEAB buffer (pH 8.5). The final peptide concentration should be in the range of 1-5 mg/mL.

-

-

Labeling Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF. This solution should be prepared fresh immediately before use due to the reactivity of the isocyanate group with moisture.

-

-

Labeling Reaction:

-

Add the this compound solution to the peptide sample at a 10-fold molar excess relative to the total number of primary amines (N-termini and lysines).

-

Vortex the reaction mixture gently and incubate at room temperature for 1 hour with occasional mixing. For peptides that are difficult to label, the incubation time can be extended to 2 hours.

-

-

Quenching the Reaction:

-

To quench any unreacted this compound, add 10 µL of 5% hydroxylamine hydrochloride solution to the reaction mixture.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Cleanup:

-

Acidify the sample by adding formic acid to a final concentration of 0.1% to bring the pH to < 3.

-